3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole
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Overview
Description
3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole is a heterocyclic compound with a molecular formula of C6H7BrN2S and a molecular weight of 219.1 g/mol . This compound is characterized by a thiopyrano ring fused to a pyrazole ring, with a bromine atom attached to the third carbon of the pyrazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromopyrazole with a suitable thiopyranone derivative in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiopyrano ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMSO) at temperatures ranging from 25-80°C.
Reduction: Reducing agents like lithium aluminum hydride in ether solvents at low temperatures.
Major Products
Substitution: Formation of 3-alkoxy-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the thiopyrano ring.
7-bromo-1,4-dihydrothieno[3’,2’5,6]thiopyrano[4,3-c]pyrazole: A related compound with a thieno ring instead of a thiopyrano ring.
Uniqueness
3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole is unique due to its fused thiopyrano-pyrazole structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c7-6-4-3-10-2-1-5(4)8-9-6/h1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVUCZYRDSYBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NN=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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